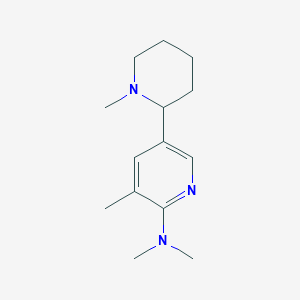
1-Methyl-2-trimethylstannylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-trimethylstannylimidazole is an organotin compound with the molecular formula C7H14N2Sn. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methyl-2-trimethylstannylimidazole typically involves the reaction of 1-methylimidazole with trimethyltin chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
1-Methylimidazole+Trimethyltin chloride→this compound+HCl
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Chemical Reactions Analysis
1-Methyl-2-trimethylstannylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the tin atom.
Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, forming complex structures.
Major products from these reactions depend on the reagents and conditions used. For example, substitution with a halide can yield a halogenated imidazole derivative.
Scientific Research Applications
1-Methyl-2-trimethylstannylimidazole has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-tin bonds.
Material Science: The compound is utilized in the development of new materials with unique properties, such as polymers and catalysts.
Medicinal Chemistry: Research has explored its potential in drug development, particularly in the synthesis of biologically active molecules.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biology.
Mechanism of Action
The mechanism of action of 1-Methyl-2-trimethylstannylimidazole involves its ability to form stable complexes with various substrates. The trimethylstannyl group can participate in coordination chemistry, forming bonds with other atoms or molecules. This property is exploited in catalysis and material science, where the compound acts as a catalyst or a building block for more complex structures.
Comparison with Similar Compounds
1-Methyl-2-trimethylstannylimidazole can be compared with other organotin compounds, such as:
Trimethyltin chloride: A precursor in the synthesis of this compound.
Tributyltin derivatives: Used in similar applications but with different physical and chemical properties.
Other substituted imidazoles: These compounds share the imidazole core but differ in their substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of the imidazole ring and the trimethylstannyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
86108-56-7 |
|---|---|
Molecular Formula |
C7H14N2Sn |
Molecular Weight |
244.91 g/mol |
IUPAC Name |
trimethyl-(1-methylimidazol-2-yl)stannane |
InChI |
InChI=1S/C4H5N2.3CH3.Sn/c1-6-3-2-5-4-6;;;;/h2-3H,1H3;3*1H3; |
InChI Key |
PIQMEENHEITNKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B11819626.png)



![[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate](/img/structure/B11819648.png)
![[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine](/img/structure/B11819651.png)
![2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid;tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11819655.png)

![3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid](/img/structure/B11819662.png)
![L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B11819669.png)



![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid](/img/structure/B11819696.png)
